6-Methoxy-2-[(pentafluorobenzyl)sulfanyl]pyrimidin-4-ol
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Overview
Description
6-Methoxy-2-[(pentafluorobenzyl)sulfanyl]pyrimidin-4-ol is a synthetic organic compound with the molecular formula C12H7F5N2O2S This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group, a pentafluorobenzyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[(pentafluorobenzyl)sulfanyl]pyrimidin-4-ol typically involves multi-step organic reactions. One common method involves the reaction of 6-methoxy-4-hydroxypyrimidine with pentafluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-[(pentafluorobenzyl)sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: The methoxy and pentafluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF), various halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyrimidine ring.
Scientific Research Applications
6-Methoxy-2-[(pentafluorobenzyl)sulfanyl]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-[(pentafluorobenzyl)sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(3H)-benzoxazolone (MBOA): A compound with a similar methoxy group and biological activity.
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): Shares the pentafluorobenzyl group and is used in derivatization reactions.
Uniqueness
6-Methoxy-2-[(pentafluorobenzyl)sulfanyl]pyrimidin-4-ol is unique due to its combination of a pyrimidine ring with methoxy, pentafluorobenzyl, and sulfanyl substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-methoxy-2-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5N2O2S/c1-21-6-2-5(20)18-12(19-6)22-3-4-7(13)9(15)11(17)10(16)8(4)14/h2H,3H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSYFLAFIGEVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=N1)SCC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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